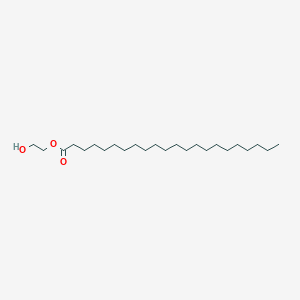
2-Hydroxyethyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl docosanoate is a useful research compound. Its molecular formula is C24H48O3 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Drug Delivery Systems
2-Hydroxyethyl docosanoate has been investigated for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that formulations containing this compound can improve the pharmacokinetics of poorly soluble drugs, making it a valuable candidate for developing advanced drug delivery systems .
1.2 Antimicrobial Activity
Studies have shown that derivatives of docosanoic acid exhibit antimicrobial properties. The incorporation of this compound into formulations has been linked to enhanced antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a potential candidate for use in topical antimicrobial treatments and preservatives in pharmaceutical formulations .
Cosmetic Applications
2.1 Skin Conditioning Agent
In the cosmetic industry, this compound is used as an emollient and skin conditioning agent. Its ability to form a protective barrier on the skin helps to retain moisture and improve skin texture. Formulations containing this compound are often marketed for their moisturizing properties, making them suitable for dry skin treatments .
2.2 UV Protection
The compound has also been explored for its role as a UV absorber in cosmetic formulations. Its incorporation into sunscreens can enhance the product's effectiveness by providing additional protection against UV radiation, thereby reducing the risk of skin damage and photoaging .
Material Science Applications
3.1 Biodegradable Polymers
Research into biodegradable materials has identified this compound as a potential building block for creating biodegradable polymers. These polymers can be utilized in various applications, including packaging materials and medical devices, where environmental sustainability is a priority. The fatty acid structure contributes to the biodegradability of the resulting polymers, aligning with modern eco-friendly practices .
3.2 Surface Modifications
The compound can be used in surface modification processes to enhance the hydrophobicity of materials. By grafting this compound onto surfaces, researchers have demonstrated improved water repellency and reduced biofouling properties, which are beneficial in biomedical applications and marine coatings .
Case Studies
Propiedades
Número CAS |
109376-47-8 |
|---|---|
Fórmula molecular |
C24H48O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
2-hydroxyethyl docosanoate |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)27-23-22-25/h25H,2-23H2,1H3 |
Clave InChI |
HJIHXGNKBCJVAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Números CAS relacionados |
53058-35-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















